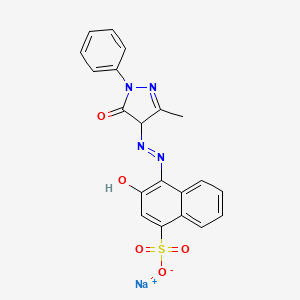
C.I. Mordant Red 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Mordant Red 7: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. Additionally, it finds applications in the paper and leather industries. This compound has a complex chemical structure and exhibits biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Mordant Red 7 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: : C.I. Mordant Red 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original azo compound.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
C.I. Mordant Red 7 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent for tissues and cells, helping in the visualization of biological structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, paper, and leather
Mecanismo De Acción
The mechanism of action of C.I. Mordant Red 7 involves its ability to form coordination complexes with metal ions. These complexes enhance the dye’s affinity for fibers and tissues, leading to more stable and intense coloration. The molecular targets include various functional groups on the fibers or tissues, and the pathways involve the formation of strong covalent bonds between the dye and the substrate .
Comparación Con Compuestos Similares
Similar Compounds
C.I. Mordant Red 3: Another azo dye with similar applications but different chemical properties.
C.I. Mordant Blue 47: Used for dyeing wool and exhibits different color properties.
C.I. Mordant Brown 27: Employed in the textile industry for producing brown shades.
C.I. Mordant Black 9: Known for its use in producing black shades in textiles
Uniqueness: : C.I. Mordant Red 7 is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions, resulting in enhanced color fastness and intensity. Its versatility in various industrial applications and biological staining makes it a valuable compound in both scientific research and commercial use .
Propiedades
Número CAS |
3618-63-1 |
|---|---|
Fórmula molecular |
C20H16N4O5S.Na C20H16N4NaO5S |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,18,25H,1H3,(H,27,28,29); |
Clave InChI |
LQNCZVUOLJAMAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)C4=CC=CC=C4.[Na+] |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4.[Na] |
Apariencia |
Solid powder |
Descripción física |
Powder; [Sigma-Aldrich MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. 18760; NSC 47717; NSC-47717; NSC47717. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


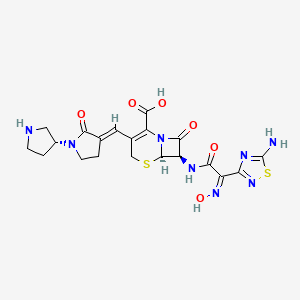
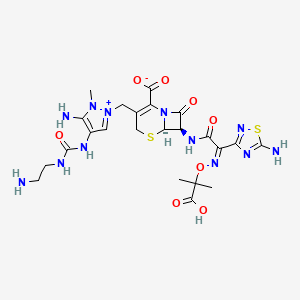
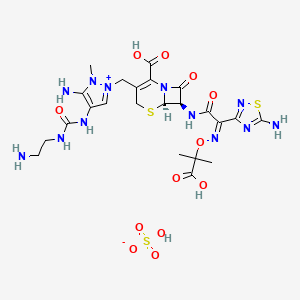
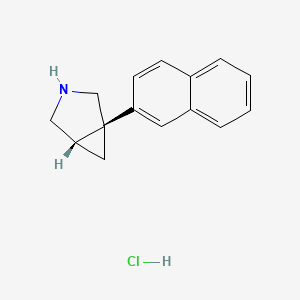
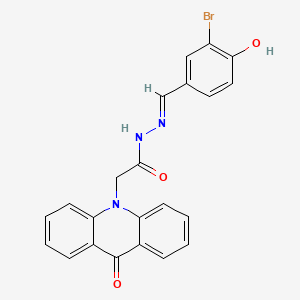

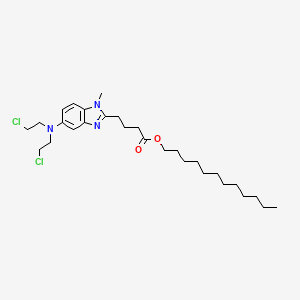
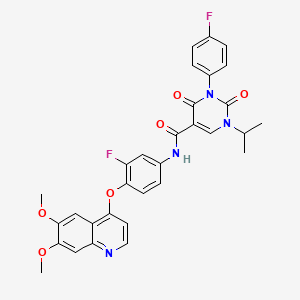
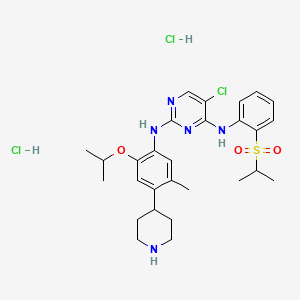
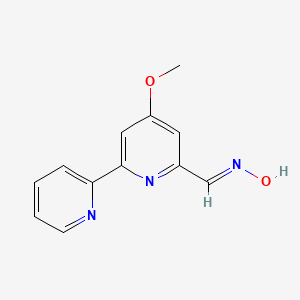
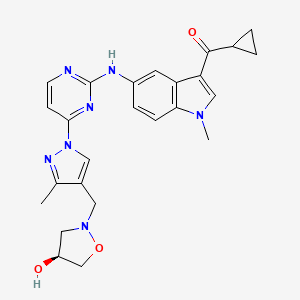
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
